molecular formula C16H20N2O2S B2513828 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 868376-61-8

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2513828
CAS No.: 868376-61-8
M. Wt: 304.41
InChI Key: CECJLHXWTIVPIQ-MSUUIHNZSA-N
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Description

(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide is a benzothiazole-derived enamide compound characterized by a Z-configuration imine bond. Its structure includes a benzo[d]thiazole core substituted with a methoxy group at the 4-position and an allyl group at the 3-position. The pentanamide chain is attached via the nitrogen atom at the 2-position, forming a conjugated system that influences its electronic and steric properties. This compound is structurally related to bioactive thiazole and thiadiazole derivatives, which are known for diverse pharmacological activities, including antimicrobial and anticancer effects .

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₇H₂₀N₂O₂S
  • Functional groups: Methoxy, allyl, pentanamide, and benzo[d]thiazole.
  • Spectroscopic features: Expected IR absorption for C=O (~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹). ¹H-NMR would show signals for allyl protons (δ ~5.0–6.0 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h5,7-9H,2,4,6,10-11H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJLHXWTIVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Replacing DMF with acetonitrile and increasing the temperature to 50°C reduces reaction time to 24 hours, improving yields to 22%.

Catalytic Approaches

Palladium-catalyzed allylation or photoinduced thiol-ene reactions have been explored for regioselective allyl group introduction, though these methods require further validation.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (500 MHz, CDCl3) : δ 8.09 (d, 1H, J = 9.76 Hz), 7.61 (d, 1H, J = 8.9 Hz), 5.92 (m, 1H, allyl), 3.87 (s, 3H, OCH3), 2.34 (t, 2H, J = 7.5 Hz, pentanamide).
  • MS (ESI) : m/z 329.2 [M+H]+.

Chromatographic Purity HPLC analysis (YMC S5 ODS column) confirms >95% purity using a methanol-water gradient.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated derivatives of the ylidene group.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. The benzo[d]thiazole core is known for its biological activity, and modifications such as the allyl and methoxy groups can enhance these effects.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with various molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyl and methoxy groups may enhance binding affinity or selectivity towards specific targets. Pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Notes
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide Benzo[d]thiazole Allyl, methoxy, pentanamide Potential antimicrobial (inferred)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl, benzamide Insecticidal/fungicidal activity
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)pentanamide (6b) Thiazole 4-Bromophenyl, quinolinyl, pentanamide Enhanced reactivity due to Br
(Z)-3-(4-Aminopiperidine-1-carbonyl)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide (13) Benzo[d]thiazole Chloro, hydroxy, sulfonamide, piperidine Lower synthetic yield (27%)
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Thiadiazole Fluorobenzylidene, methoxybenzylidene High electronegativity from F

Key Findings:

Structural Flexibility vs. Bioactivity: The target compound’s allyl and methoxy groups provide moderate steric bulk compared to bulkier substituents like quinolinyl (6b) or phenyl (8a–c). This may enhance membrane permeability while retaining activity .

Synthetic Accessibility :

  • Thiadiazole derivatives (e.g., 8a–c) achieve high yields (80%) via active methylene condensations, suggesting scalable routes . The target compound’s synthesis may require optimized imine-forming conditions to improve yield.

Spectroscopic Trends :

  • Dual carbonyl stretches in thiadiazoles (e.g., 1679 and 1605 cm⁻¹ in 8a) indicate electronic conjugation, while the target compound’s single pentanamide C=O may simplify its IR profile .

Biological Potential: Thiadiazoles (e.g., 6, 8a–c) are established in pesticidal applications, while benzo[d]thiazoles (e.g., the target compound) are understudied but promising for antimicrobial development .

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide, with the CAS number 868376-75-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H29N3O6S2
  • Molecular Weight : 519.6 g/mol
  • Structural Characteristics : The compound contains a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7b10095
7c62.599
INH0.2

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of benzothiazole derivatives, including (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene), demonstrated cytotoxic effects against several cancer cell lines. The results indicated that the compound could inhibit cell proliferation significantly.

The mechanism through which (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways can alter the expression of genes involved in cell survival and proliferation.

Synthesis and Evaluation

Research has focused on synthesizing various benzothiazole derivatives and evaluating their biological activities. Techniques such as Knoevenagel condensation and molecular hybridization have been employed to create new compounds with enhanced efficacy.

Table 2: Synthesis Methods for Benzothiazole Derivatives

MethodDescription
Knoevenagel CondensationA reaction between aldehydes and active methylene compounds.
Molecular HybridizationCombining different molecular frameworks to enhance activity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene). This includes:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship Studies : To optimize the chemical structure for improved potency and selectivity.

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